2-Benzyl-5-{pyrazolo[1,5-a]pyrimidin-5-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
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Overview
Description
2-Benzyl-5-{pyrazolo[1,5-a]pyrimidin-5-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant biological and chemical properties, making them valuable in various scientific research fields .
Preparation Methods
The synthesis of 2-Benzyl-5-{pyrazolo[1,5-a]pyrimidin-5-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-a]pyrimidine scaffold . Industrial production methods often utilize similar synthetic routes but on a larger scale, optimizing reaction conditions to improve yield and efficiency .
Chemical Reactions Analysis
2-Benzyl-5-{pyrazolo[1,5-a]pyrimidin-5-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Benzyl-5-{pyrazolo[1,5-a]pyrimidin-5-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Benzyl-5-{pyrazolo[1,5-a]pyrimidin-5-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . This inhibition leads to alterations in cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-Benzyl-5-{pyrazolo[1,5-a]pyrimidin-5-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities but with different structural features.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C19H17N5O2 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
5-benzyl-2-pyrazolo[1,5-a]pyrimidin-5-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione |
InChI |
InChI=1S/C19H17N5O2/c25-18-14-11-22(16-7-9-24-17(21-16)6-8-20-24)12-15(14)19(26)23(18)10-13-4-2-1-3-5-13/h1-9,14-15H,10-12H2 |
InChI Key |
CYBFLJINSDABLK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CN1C3=NC4=CC=NN4C=C3)C(=O)N(C2=O)CC5=CC=CC=C5 |
Origin of Product |
United States |
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